
3-Hydroxy-N-phenylbut-2-enamide
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Description
3-Hydroxy-N-phenylbut-2-enamide is an α,β-unsaturated enamide featuring a hydroxyl group at the C3 position and a phenyl substituent on the amide nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems and pharmaceuticals. Its reactivity is influenced by the conjugated enamide system and the hydrogen-bonding capability of the hydroxyl group.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Hydroxy-N-phenylbut-2-enamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between hydroxylated enamine precursors and phenyl isocyanate derivatives. Key variables include solvent polarity (e.g., THF or DMF), temperature (60–80°C), and catalytic bases like triethylamine. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH to stabilize intermediates. For example, acidic conditions may suppress unwanted side reactions like hydrolysis of the enamide group .
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the enamide backbone and phenyl substituents. High-resolution mass spectrometry (HRMS) confirms molecular mass. Purity is assessed via HPLC with UV detection at 254 nm. For crystalline samples, X-ray diffraction using SHELXL for refinement can resolve stereochemical ambiguities .
Q. What are the key considerations for designing experiments to study the biological activity of this compound?
- Methodological Answer : Prioritize solubility testing in biologically relevant buffers (e.g., PBS or cell culture media) using dynamic light scattering (DLS). Dose-response assays should include controls for metabolic interference (e.g., cytochrome P450 inhibitors). Structural analogs (e.g., fluorinated phenyl derivatives) can help isolate pharmacophore contributions .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity and pharmacokinetics of this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps, which correlate with electrophilic reactivity. Pharmacokinetic parameters (e.g., logP, bioavailability) are predicted using QSAR models in software like Schrödinger Suite. PubChem-derived descriptors validate predictions against experimental data .
Q. What strategies resolve contradictions in crystallographic data during structural elucidation of enamides?
- Methodological Answer : For ambiguous electron density maps, iterative refinement in SHELXL with restraints on bond lengths/angles improves model accuracy. Twinning or disorder is addressed using PLATON’s symmetry checks. Comparative analysis with related structures (e.g., 3-Chloro-N-phenylbenzamide, a = 25.0232 Å, P2₁/c space group) identifies systematic errors .
Q. How do stereoelectronic factors influence the chemical reactivity of this compound in different environments?
- Methodological Answer : The hydroxy group’s electron-donating resonance stabilizes the enamide’s conjugated system, enhancing nucleophilic attack at the β-carbon. Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) are quantified via Hammett plots. Solvent polarity modulates reaction pathways: polar aprotic solvents favor cyclization, while nonpolar solvents stabilize keto-enol tautomers .
Q. How to analyze reaction mechanisms involving this compound using spectroscopic and kinetic data?
- Methodological Answer : Time-resolved IR spectroscopy tracks carbonyl stretching frequencies during hydrolysis. Kinetic isotope effects (KIEs) using deuterated solvents differentiate between concerted and stepwise mechanisms. For catalytic reactions, Eyring plots derived from variable-temperature NMR data (Δ‡H and Δ‡S) reveal transition-state characteristics .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Amide Nitrogen
- N-Methyl-N-phenylbut-2-enamide (3.26) : Replacement of the hydroxyl with a methyl group reduces hydrogen-bonding capacity and increases lipophilicity. The methyl group also decreases steric hindrance compared to bulkier substituents.
- 2-Cyano-3-hydroxy-N-methyl-N-phenylbut-2-enamide (3.42) : The addition of a cyano group at C2 introduces strong electron-withdrawing effects, enhancing acidity at the hydroxyl group (pKa ~8–10) and altering reactivity in nucleophilic additions.
Substituent Effects on the Aromatic Ring
- 3-Hydroxy-N-phenylbut-2-enamide : The unsubstituted phenyl ring allows for planar conjugation with the enamide system, favoring π-π stacking in crystalline phases.
- (2E)-2-Cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide : The 4-trifluoromethyl group increases electron deficiency in the aromatic ring, enhancing polarity and resistance to electrophilic substitution. This substitution is common in pharmaceuticals (e.g., Teriflunomide) for metabolic stability .
- (Z)-2-Cyano-N-(4-cyanophenyl)-3-hydroxybut-2-enamide : Dual cyano groups (on the enamide and phenyl ring) create a highly polarized structure, improving solubility in polar aprotic solvents like DMSO.
Physicochemical Properties
*LogP values estimated via fragment-based methods.
Properties
CAS No. |
87742-62-9 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-hydroxy-N-phenylbut-2-enamide |
InChI |
InChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-7,12H,1H3,(H,11,13) |
InChI Key |
MMHHCUWYNJYNNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=CC=CC=C1)O |
Origin of Product |
United States |
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